

In-Depth Technical Guide: 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitrobenzoic acid

Cat. No.: B1343067

[Get Quote](#)

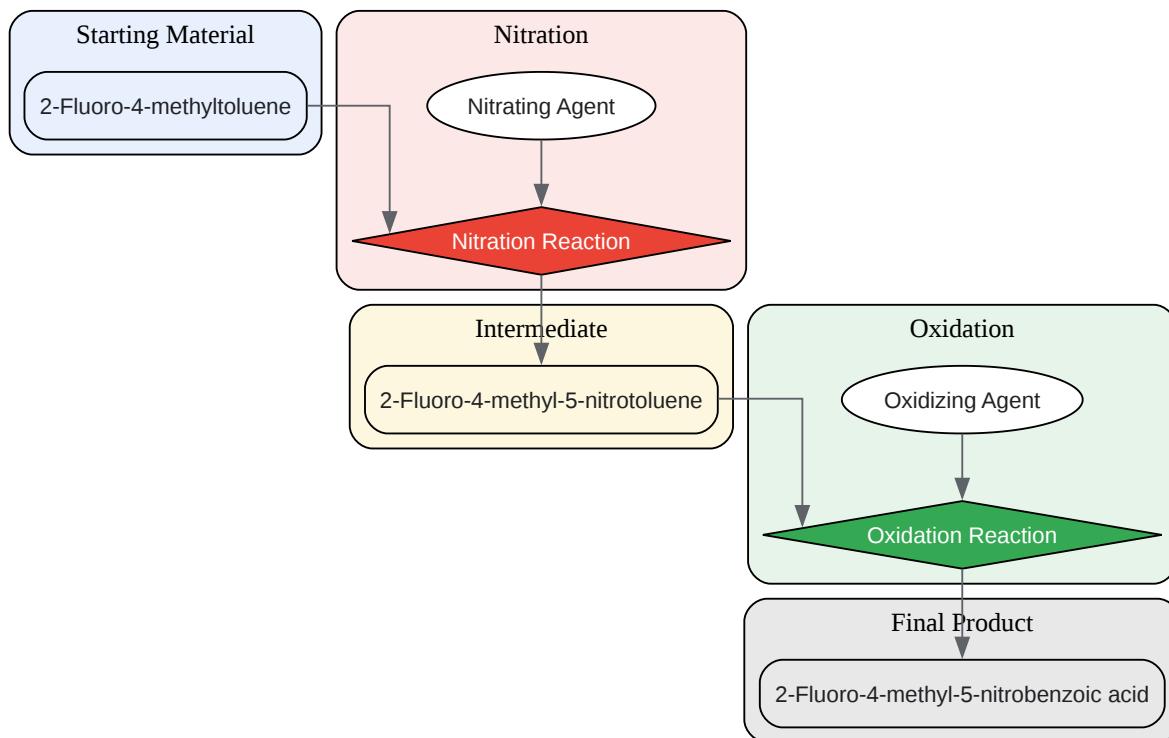
CAS Number: 753924-40-2

This technical guide provides a comprehensive overview of **2-Fluoro-4-methyl-5-nitrobenzoic acid**, a key intermediate in advanced organic synthesis, particularly within the pharmaceutical and life sciences sectors. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

2-Fluoro-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a fluorine atom, a methyl group, and a nitro group, which impart specific reactivity and characteristics valuable in the synthesis of complex molecules.

Table 1: Physicochemical Properties


Property	Value	Source
CAS Number	753924-40-2	[1] [2]
Molecular Formula	C ₈ H ₆ FNO ₄	[1] [2]
Molecular Weight	199.14 g/mol	[1]
Appearance	Beige solid (Predicted)	[3]
Storage Temperature	-20°C	[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in public literature. The appearance is based on data for a similar compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Fluoro-4-methyl-5-nitrobenzoic acid** involves the oxidation of its toluene precursor, 2-fluoro-4-methyl-5-nitrotoluene. While a specific protocol for this exact transformation is not detailed in readily available literature, a general experimental methodology can be inferred from established procedures for the oxidation of similar nitrotoluene derivatives.

Hypothetical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis pathway for **2-Fluoro-4-methyl-5-nitrobenzoic acid**.

Step 1: Nitration of 2-Fluoro-4-methyltoluene (Hypothetical Protocol)

The initial step would involve the nitration of 2-fluoro-4-methyltoluene. This is typically achieved using a mixture of nitric acid and sulfuric acid.

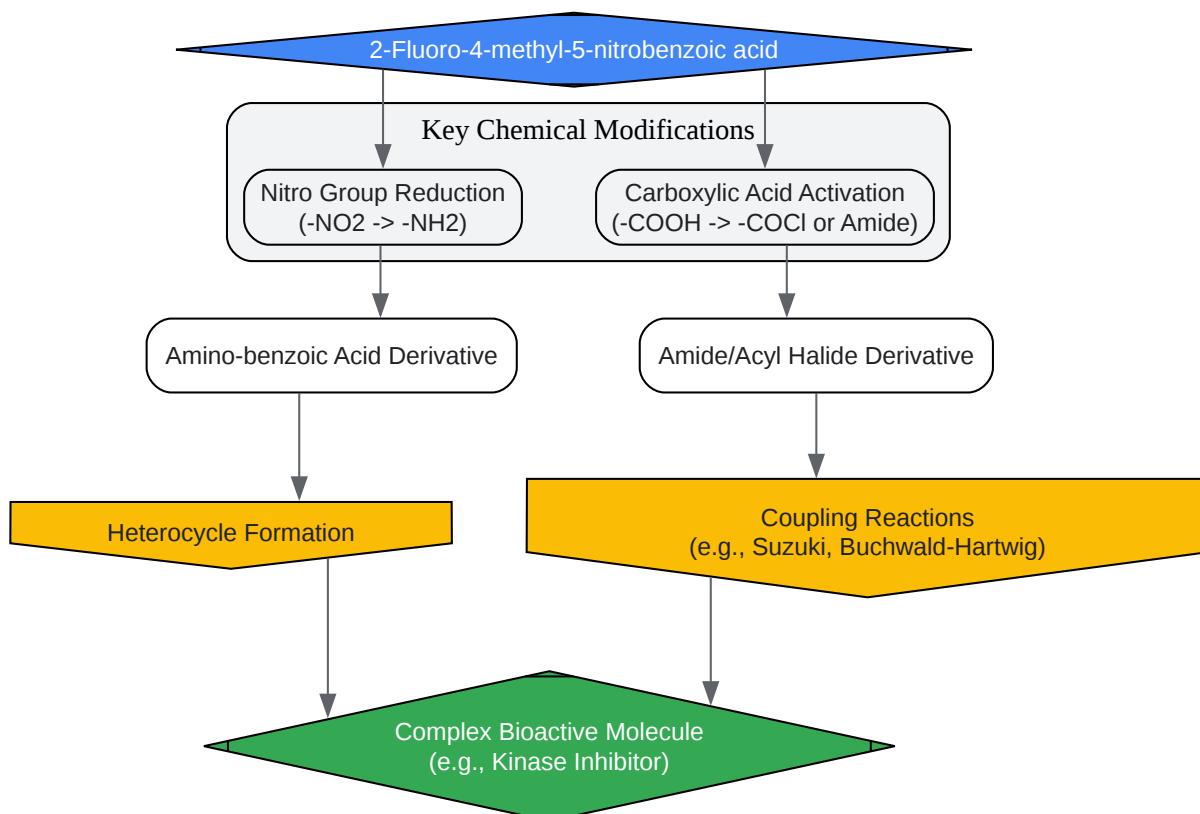
- Reagents: 2-Fluoro-4-methyltoluene, Nitric Acid (HNO_3), Sulfuric Acid (H_2SO_4).
- Procedure:

- Cool a flask containing concentrated sulfuric acid in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature.
- Add 2-fluoro-4-methyltoluene dropwise to the nitrating mixture, ensuring the temperature does not rise significantly.
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).
- Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-4-methyl-5-nitrotoluene.

Step 2: Oxidation of 2-fluoro-4-methyl-5-nitrotoluene to 2-Fluoro-4-methyl-5-nitrobenzoic acid (General Protocol)

The subsequent oxidation of the methyl group to a carboxylic acid can be performed using strong oxidizing agents. The following is a general protocol based on the oxidation of a similar compound, 2-fluoro-4-nitrotoluene.[4]

- Reagents: 2-fluoro-4-methyl-5-nitrotoluene, Potassium Permanganate ($KMnO_4$), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Tetrabutylammonium Bromide (as a phase-transfer catalyst, optional).
- Procedure:
 - Prepare a mixture of 2-fluoro-4-methyl-5-nitrotoluene, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of NaOH.[4]
 - Heat the mixture with stirring and add $KMnO_4$ in portions.[4]
 - Maintain the reaction at an elevated temperature (e.g., 95°C) for several hours until the reaction is complete.[4]


- Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.^[4]
- Acidify the filtrate to a pH of 2 with concentrated HCl, which will precipitate the crude **2-Fluoro-4-methyl-5-nitrobenzoic acid**.^[4]
- Collect the solid product by vacuum filtration and purify further, for example, by recrystallization.^[4]

Applications in Drug Development and Organic Synthesis

2-Fluoro-4-methyl-5-nitrobenzoic acid serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The presence and positioning of its functional groups allow for diverse chemical modifications.

While specific examples directly citing the use of **2-Fluoro-4-methyl-5-nitrobenzoic acid** (CAS 753924-40-2) in the synthesis of marketed drugs are not prevalent in public domain literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. For instance, structurally related fluorinated nitrobenzoic acids are key intermediates in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, such as Ceritinib, which is used to treat certain types of non-small cell lung cancer.^[5] The general importance of fluorinated building blocks in drug discovery is well-established, as they can enhance metabolic stability and binding affinity.

Logical Flow for Utilization in Synthesis

[Click to download full resolution via product page](#)

Caption: Potential synthetic utility of **2-Fluoro-4-methyl-5-nitrobenzoic acid**.

The nitro group can be readily reduced to an amine, which can then participate in the formation of various heterocyclic structures common in medicinal chemistry. The carboxylic acid group can be activated or converted to an amide, enabling a range of coupling reactions to build molecular complexity.

Safety and Handling

Detailed safety and toxicity data for **2-Fluoro-4-methyl-5-nitrobenzoic acid** are not extensively published. However, based on the known hazards of structurally similar compounds, it should be handled with care in a laboratory setting.

Table 2: General Safety Information

Hazard Type	Recommendation
Handling	Use in a well-ventilated area or fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
Personal Protective Equipment (PPE)	Wear appropriate safety glasses, gloves, and a lab coat.
Storage	Store in a cool, dry place away from incompatible materials. Recommended storage at -20°C.[1]
Fire Fighting	Use water spray, carbon dioxide, dry chemical, or chemical foam.[3]

Note: This information is based on general laboratory safety practices and data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS 753924-40-2) is a specialized chemical intermediate with significant potential in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its utility is derived from the specific arrangement of its functional groups, which allows for versatile chemical transformations. Further research into its applications and the development of detailed, optimized synthesis protocols will continue to enhance its value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Fluoro-4-methyl-5-nitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343067#2-fluoro-4-methyl-5-nitrobenzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com